5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
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Overview
Description
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains a pyrazole, pyrimidine, and thiazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding oxides, while reduction could yield amines or alcohols. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), have diverse biological activities.
Pyrazoles: Pyrazole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and anticancer activities.
Pyrimidines: Pyrimidine-based compounds are crucial in medicinal chemistry, with applications in antiviral and anticancer therapies
Uniqueness
The uniqueness of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine lies in its multi-ring structure, which combines the properties of pyrazole, pyrimidine, and thiazole rings.
Properties
Molecular Formula |
C11H10N6S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6S/c1-7-9(8-5-14-15-6-8)16-11(18-7)17-10-12-3-2-4-13-10/h2-6H,1H3,(H,14,15)(H,12,13,16,17) |
InChI Key |
JGXXRHBJDRHOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2=NC=CC=N2)C3=CNN=C3 |
Origin of Product |
United States |
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